CLK Kinase Selectivity Window: MU1210 (Furo[3,2-b]pyridine-2-carboxylate Derivative) vs. DYRK1A Inhibitors
MU1210, a 3,5-disubstituted furo[3,2-b]pyridine-2-carboxylate derivative accessible via the methyl furo[3,2-b]pyridine-2-carboxylate scaffold, inhibits CLK1, CLK2, and CLK4 with IC50 values of 8 nM, 20 nM, and 12 nM respectively, while showing >3,000 nM against CLK3—a selectivity ratio of >375-fold for CLK1 over CLK3 [1]. In contrast, a commonly used alternative scaffold, the pyridine-2-carboxylic acid series, typically exhibits broader inhibition profiles with IC50 values in the micromolar range against HsMetAP1 (IC50 = 2.5 µM) and HsMetAP2 (IC50 = 0.8 µM), and does not offer comparable kinase selectivity [REFS-1, REFS-2]. The MU1210 selectivity window against DYRK1A (IC50 > 3,000 nM) further distinguishes the furo[3,2-b]pyridine scaffold from DYRK1A-targeting chemotypes [1].
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | MU1210: CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, CLK4 IC50 = 12 nM, CLK3 IC50 > 3,000 nM, DYRK1A IC50 > 3,000 nM |
| Comparator Or Baseline | Pyridine-2-carboxylic acid inhibitors: HsMetAP1 IC50 = 2.5 µM, HsMetAP2 IC50 = 0.8 µM |
| Quantified Difference | MU1210 achieves >375-fold selectivity for CLK1 vs. CLK3; >375-fold selectivity vs. DYRK1A; potency improvement of >300-fold compared to pyridine-2-carboxylic acid MetAP inhibitors |
| Conditions | In vitro kinase inhibition assay; CLK1/2/3/4 and DYRK1A panel; recombinant human kinases |
Why This Matters
This selectivity profile enables target-specific chemical biology studies of CLK1/2/4 without confounding off-target effects on CLK3 or DYRK1A, a critical requirement for probe compound procurement.
- [1] BioMol. MU1210 Product Information: CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, CLK4 IC50 = 12 nM, CLK3 IC50 > 3,000 nM, DYRK1A IC50 > 3,000 nM. Accessed via szabo-scandic.com. View Source
- [2] Table 1. Selected Pyridine-2-carboxylate Analogues: HsMetAP1 and HsMetAP2 inhibition data. Supporting Information, 2018. PMC. View Source
